molecular formula C16H14BrN3S B2686282 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1029751-41-4

5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B2686282
CAS No.: 1029751-41-4
M. Wt: 360.27
InChI Key: JFZUVDRMCLUSHT-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a thiazole-pyridine hybrid compound characterized by a pyridin-2-amine core substituted with a bromine atom at position 5 and a 4-ethylphenyl-substituted thiazole ring at the amine group. This structure confers distinct physicochemical properties, including moderate lipophilicity (estimated logP ~6.3) and a molecular weight of ~360 g/mol, based on analogous compounds . Such features are critical in drug design, particularly for targeting enzymes or receptors with aromatic binding pockets.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3S/c1-2-11-3-5-12(6-4-11)14-10-21-16(19-14)20-15-8-7-13(17)9-18-15/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZUVDRMCLUSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-ethylphenylamine with carbon disulfide and an appropriate halogenating agent under basic conditions.

    Coupling with Pyridine: The final step involves coupling the brominated thiazole derivative with 2-aminopyridine under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyridine Bromine

The bromine atom at the pyridine C5 position undergoes nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsCatalyst/SolventYieldReference
Suzuki-Miyaura CouplingPhenylboronic acid, K₂CO₃Pd(PPh₃)₄, DMF/H₂O78–92%
Buchwald-Hartwig AminationMorpholine, Cs₂CO₃Pd₂(dba)₃, XPhos, DME85%
SNAr with AminesPiperidine, Et₃NDMF, 80°C, 12 h68%

Key Findings :

  • Suzuki-Miyaura coupling replaces Br with aryl groups, enabling π-conjugation extension.

  • Bulky ligands like XPhos enhance selectivity in Pd-catalyzed aminations .

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic and nucleophilic reactions:

Electrophilic Substitution

Reaction : Bromination at thiazole C4 using NBS (N-bromosuccinimide):

ConditionsReagentsCatalystProductYieldReference
CHCl₃, 0°C → RT, 6 hNBS, AIBNNone4,5-dibromothiazole derivative72%

Amine Functionalization

The thiazole-2-amine group reacts with aldehydes or acyl chlorides:

Reaction TypeReagents/ConditionsProductYieldReference
Schiff Base Formation4-Methoxybenzaldehyde, EtOH, ΔN-(4-methoxybenzylidene) derivative61%
AcylationAcetyl chloride, pyridine, CH₂Cl₂N-acetylated thiazole89%

Mechanistic Insight :

  • Schiff base formation proceeds via imine linkage, stabilized by the electron-rich thiazole ring .

Cross-Coupling Reactions Involving Both Rings

The compound serves as a bifunctional substrate for tandem cross-couplings:

Reaction TypeReagents/ConditionsCatalystProductYieldReference
Sequential Suzuki/HeckArylboronic acid → StyrenePd(OAc)₂Bis-arylated thiazole-pyridine hybrid65%
Ullmann Coupling4-Iodophenol, CuI, 1,10-phenanthrolineDMSO, 110°CPyridine-O-aryl ether derivative58%

Optimization Notes :

  • Sequential reactions require precise temperature control (60–80°C) to prevent dehalogenation .

Reduction of Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to piperidine:

ConditionsCatalystPressureProductYieldReference
H₂ (3 atm), EtOHPd/C (10%)3 atm5-Bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]piperidin-2-amine90%

Oxidation of Ethyl Group

The 4-ethylphenyl group undergoes oxidation to carboxylic acid:

ReagentsConditionsProductYieldReference
KMnO₄, H₂SO₄Δ, 6 h4-(Carboxyphenyl)-thiazole derivative76%

Stability Under Acidic/Basic Conditions

ConditionReagentsObservationReference
1M HCl, reflux, 2 hHCl (aq)Thiazole ring decomposition
1M NaOH, RT, 24 hNaOH (aq)Stable (no structural change)

Critical Note :

  • Acidic conditions degrade the thiazole ring, while basic conditions preserve the core structure .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively combat various bacterial strains and fungi. For example:

  • In vitro Studies : Compounds similar to this compound have been evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria using turbidimetric methods .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research has demonstrated its effectiveness against cancer cell lines, such as:

  • MCF7 Breast Cancer Cells : In vitro assays using the Sulforhodamine B method revealed that related thiazole derivatives showed promising antiproliferative activity against MCF7 cells . Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer progression.

Industrial Applications

Beyond its biological significance, this compound has potential applications in the development of new materials due to its unique chemical structure. Its properties may be harnessed in creating advanced polymers or coatings that require specific chemical characteristics.

Summary Table of Applications

Application AreaDescription
AntimicrobialEffective against various bacterial and fungal strains
AnticancerPromising activity against breast cancer cell lines (e.g., MCF7)
Industrial MaterialsPotential use in developing polymers and coatings

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.

    Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transport processes, influencing the performance of electronic devices.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine (M008-0135)

  • Structure : Differs in the thiazole-attached phenyl substituent (2,5-dimethyl vs. 4-ethylphenyl).
  • Properties : Molecular weight = 360.27 g/mol, logP = 6.2858, logSw = -5.684 (indicating low aqueous solubility). The dimethyl groups increase steric hindrance but maintain high lipophilicity .
  • Implications : Compared to the ethylphenyl variant, the dimethyl substitution may reduce metabolic oxidation but limit conformational flexibility in binding.

b. 3-methyl-N-[4-(pyridine-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine (CBK267272)

  • Structure : Replaces the phenyl group with a pyridine ring on the thiazole.
  • Activity : Demonstrates UPS inhibition dependent on nitrogen positioning in pyridine rings. Small substituents (e.g., methyl) are tolerated, but repositioning nitrogens abolishes activity .
  • Comparison : The ethylphenyl group in the target compound may enhance hydrophobic binding compared to pyridine’s polar π-system.

c. N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine

  • Structure : Features a biphenyl group with a fluorine substituent.
  • Activity : Shows enhanced antimicrobial and antiproliferative effects due to extended π-π stacking and electron-withdrawing fluorine .
  • Comparison : The biphenyl group increases molecular weight (~400 g/mol) and may reduce solubility, whereas the ethylphenyl group balances lipophilicity and steric demands.
Physicochemical and Pharmacokinetic Profiles
Compound Molecular Weight (g/mol) logP logSw Polar Surface Area (Ų) Key Substituents
Target Compound ~360* ~6.3* ~-5.6* ~28.6* 4-ethylphenyl, bromopyridine
M008-0135 360.27 6.2858 -5.684 28.63 2,5-dimethylphenyl
CBK267272 ~290 ~3.5† -3.0† ~45† Pyridine-thiazole
N-[4-(4'-fluorobiphenyl) variant ~400 ~7.0† -6.5† ~30† 4'-fluorobiphenyl

*Estimated based on M008-0133. †Predicted values.

Key Observations :

  • Lipophilicity : Ethylphenyl (target) and biphenyl derivatives exhibit higher logP values than pyridine-substituted analogues, favoring membrane permeability but posing solubility challenges.
  • Solubility : All compounds have low logSw, necessitating formulation optimization for bioavailability.
  • Bioactivity : Biphenyl and fluorinated derivatives show superior antimicrobial activity, while pyridine-thiazole hybrids (e.g., CBK267272) target specific enzyme inhibition .

Biological Activity

5-Bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine (CAS Number: 1029751-41-4) is a synthetic compound with a molecular formula of C16H14BrN3S. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The structure of this compound features a bromine atom attached to a pyridine ring, along with a thiazole moiety and an ethylphenyl substituent. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of electron-donating or withdrawing groups on the aromatic ring can enhance the antibacterial activity. Specifically, the introduction of bromine or other halogens has been linked to increased inhibitory effects against Gram-positive and Gram-negative bacteria .

CompoundBacterial Strains TestedInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis.

In a study evaluating its efficacy, the compound demonstrated an IC50 value of approximately 10 µM against MCF-7 cells after 48 hours of exposure, indicating potent anti-proliferative effects . Molecular docking studies suggest that it may inhibit key regulatory proteins involved in cancer cell proliferation, such as CDK9 and STAT3 .

Cell LineIC50 (µM)Mechanism
MCF-710CDK9 inhibition
HCT11612STAT3 interference

Case Studies

  • Antibacterial Efficacy : A study conducted on various thiazole derivatives revealed that those structurally similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted that the bromine substitution was crucial for enhancing antimicrobial potency .
  • Anticancer Evaluation : In another investigation focusing on the anticancer properties, researchers synthesized several derivatives based on the thiazole-pyridine scaffold. Among these, the target compound showed superior activity against breast cancer cells compared to standard chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications in optimizing biological activity .

Q & A

Basic Research Questions

What are the optimized synthetic routes for 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine?

A common approach involves coupling 2-aminothiazole derivatives with halogenated pyridines. For example, N-(4-phenyl-1,3-thiazol-2-yl)pyridin-2-amine (81% yield) was synthesized via nucleophilic substitution of 4-phenyl-2-thiazolamine with 2-chloropyridine in DMF at 90°C using K₂CO₃ as a base . Adapting this method, bromo-substituted pyridines can react with 4-(4-ethylphenyl)-1,3-thiazol-2-amine under similar conditions. Microwave-assisted synthesis (e.g., as in Jairo Quiroga et al.’s work) may enhance reaction efficiency .

How is the structural identity of this compound validated?

X-ray crystallography remains the gold standard. For instance, Pramod Singh et al. used single-crystal X-ray diffraction to resolve the structure of a bromophenyl-pyrazole analog, confirming bond lengths and angles . Complementarily, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular connectivity and purity. Quantum chemical calculations (e.g., DFT) can predict tautomeric forms, as demonstrated for N-(pyridin-2-yl)thiazol-2-amine derivatives .

What solvents and conditions favor crystallization for X-ray studies?

Polar aprotic solvents like DMSO or DMF are often used. For example, Zhou Bo et al. crystallized a selenazolo-pyridine analog from a DMSO/water mixture (2:1) . Slow evaporation at room temperature is recommended to obtain high-quality crystals suitable for SHELXL refinement .

Advanced Research Questions

How can researchers evaluate the kinase inhibitory potential of this compound?

CDK4/6 inhibition assays (e.g., radiometric kinase assays using [γ-³²P]ATP) are effective. Tadesse et al. tested 4-thiazol-pyrimidin-2-amine derivatives against CDK4/6, measuring IC₅₀ values and selectivity over other kinases (e.g., CDK1/2/9) . Cell-based assays (e.g., MV4-11 xenograft models) can assess in vivo efficacy, monitoring tumor growth inhibition and pharmacodynamic markers like phosphorylated Rb .

What computational tools predict tautomerism and electronic properties?

Density functional theory (DFT) at the B3LYP/6-31+G(d,p) level can analyze tautomeric equilibria. Sonam Bhatia et al. identified six tautomers of N-(pyridin-2-yl)thiazol-2-amine, with energy differences <4 kcal/mol, and mapped electron distribution via molecular orbital analysis . Adsorption studies (e.g., Langmuir isotherm modeling) combined with quantum descriptors (e.g., Fukui indices) may predict reactivity in biological or material applications .

How to address contradictory bioactivity data across similar compounds?

Systematic SAR studies are essential. For example, Altıntop et al. found that antifungal activity in thiazole-pyrazoline derivatives correlated with electron-withdrawing substituents (e.g., -Br, -Cl) . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for off-target effects via kinase profiling panels .

Methodological Considerations

Designing assays for cellular uptake and target engagement

  • Fluorescence labeling : Attach probes (e.g., BODIPY) to the pyridine moiety for live-cell imaging.
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases in lysates after compound treatment .
  • Proteomics : Use kinome-wide profiling (e.g., KinomeScan) to confirm selectivity .

Analyzing adsorption behavior in material science applications

  • Electrochemical impedance spectroscopy (EIS) : Quantify corrosion inhibition efficiency on mild steel surfaces .
  • SEM/EDX : Characterize protective film composition and morphology post-adsorption .

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